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molecular formula C16H11Cl2NO4 B8275462 2-(2,4-Dichlorophenoxymethyl)-benzoxazole-5-carboxylic acid methyl ester

2-(2,4-Dichlorophenoxymethyl)-benzoxazole-5-carboxylic acid methyl ester

Cat. No. B8275462
M. Wt: 352.2 g/mol
InChI Key: DWWSTJUYLYNTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394799B2

Procedure details

A mixture of 3-amino-4-hydroxy-benzoic acid methyl ester (105.7 mg, 0.63 mmol) and 2,4-dichlorophenoxyacetic acid (100 mg, 0.45 mmol) in PPSE (1.5 mL) was heated at 160° C. for 4 h. At the end of the reaction period, the mixture was taken to 3 mL dichloromethane and neutralized with 4.5 mL 1 N NaOH solution. The organic layer was separated and the aqueous solution extracted with 3×3 mL portions of dichloromethane. The combined extracts were dried over anhydrous MgSO4, filtered and the solvent was removed with rotary evaporator under reduced pressure. The residue was purified by flash chromatography (EtOAc:hexanes=1:1) to afford 2-(2,4-dichlorophenoxymethyl)-benzoxazole-5-carboxylic acid methyl ester as a colorless powder (0.115 g, 52% yield).
Quantity
105.7 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([NH2:11])[CH:5]=1.[Cl:13][C:14]1[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:15]=1[O:16][CH2:17][C:18](O)=O.ClCCl.[OH-].[Na+]>C[Si](OP(=O)=O)(C)C>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[CH:8][C:7]2[O:10][C:18]([CH2:17][O:16][C:15]3[CH:21]=[CH:22][C:23]([Cl:25])=[CH:24][C:14]=3[Cl:13])=[N:11][C:6]=2[CH:5]=1)=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
105.7 mg
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)O)N)=O
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1)Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
C[Si](C)(C)OP(=O)=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
4.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction period
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted with 3×3 mL portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed with rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (EtOAc:hexanes=1:1)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=CC2=C(N=C(O2)COC2=C(C=C(C=C2)Cl)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.115 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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